6-Methyl-5H-pyrrolo[3,2-b]pyrazine
CAS No.: 1312891-31-8
Cat. No.: VC11684266
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
![6-Methyl-5H-pyrrolo[3,2-b]pyrazine - 1312891-31-8](/images/structure/VC11684266.png)
Specification
CAS No. | 1312891-31-8 |
---|---|
Molecular Formula | C7H7N3 |
Molecular Weight | 133.15 g/mol |
IUPAC Name | 6-methyl-5H-pyrrolo[2,3-b]pyrazine |
Standard InChI | InChI=1S/C7H7N3/c1-5-4-6-7(10-5)9-3-2-8-6/h2-4H,1H3,(H,9,10) |
Standard InChI Key | NOVCJZAVHSEZDU-UHFFFAOYSA-N |
SMILES | CC1=CC2=NC=CN=C2N1 |
Canonical SMILES | CC1=CC2=NC=CN=C2N1 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
6-Methyl-5H-pyrrolo[3,2-b]pyrazine is an aromatic heterocycle comprising a five-membered pyrrole ring fused to a six-membered pyrazine ring. The IUPAC name derives from the fusion pattern: the pyrrole ring (positions 2–5) shares atoms with the pyrazine ring at positions 3 and 2, respectively, forming the [3,2-b] fused system. The methyl substituent occupies position 6 of the bicyclic framework. Its molecular formula is C₇H₇N₃, corresponding to a molecular weight of 133.15 g/mol .
Structural Analysis and Isomerism
The compound’s planar structure enables π-electron delocalization across both rings, conferring aromatic stability. Key bond lengths and angles align with those of related pyrrolopyrazines, such as methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (PubChem CID: 138112046), where X-ray crystallography reveals bond lengths of 1.37–1.41 Å for C–N and 1.38–1.42 Å for C–C in the fused system . The methyl group at position 6 introduces steric and electronic effects that may influence reactivity and intermolecular interactions.
Table 1: Comparative Structural Data for Pyrrolopyrazine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Fusion Pattern | Key Substituents |
---|---|---|---|---|
6-Methyl-5H-pyrrolo[3,2-b]pyrazine | C₇H₇N₃ | 133.15 | [3,2-b] | Methyl at C6 |
Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | C₈H₇N₃O₂ | 177.16 | [2,3-b] | Methoxycarbonyl at C6 |
5-Tosyl-5H-pyrrolo[2,3-b]pyrazine | C₁₈H₂₀N₄O₄S | 396.44 | [2,3-b] | Tosyl at N5 |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Considerations
While no explicit synthesis of 6-methyl-5H-pyrrolo[3,2-b]pyrazine is documented, plausible routes can be inferred from patents describing analogous pyrrolopyrazines. A two-step strategy may involve:
-
Ring Construction: Cyclocondensation of appropriately substituted pyrazine precursors with methyl-containing synthons.
-
Functionalization: Introduction of the methyl group via alkylation or cross-coupling, guided by directing groups.
Case Study: Adaptation of Patent CN110156791A
The preparation of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine derivatives offers a template for pyrrolopyrazine synthesis:
-
Step 1: Reaction of pyrazine-2,5-diamine with ethanol in DMF at 50–60°C forms a dihydro intermediate.
-
Step 2: Acid-catalyzed dehydration yields the pyrrolopyrazine core.
-
Step 3: Tosylation at N5 using p-toluenesulfonyl chloride in toluene.
For 6-methyl-5H-pyrrolo[3,2-b]pyrazine, modifying Step 1 to incorporate a methyl-bearing reagent (e.g., methylamine) could install the C6 methyl group. Computational modeling suggests that steric hindrance at C6 may necessitate protective group strategies or transition metal catalysis .
Physicochemical Properties and Spectroscopic Data
Predicted Physicochemical Parameters
Based on quantitative structure-property relationship (QSPR) models for pyrrolopyrazines :
-
LogP (Partition Coefficient): ~1.2 (moderate lipophilicity).
-
Aqueous Solubility: ~2.1 mg/mL (25°C).
-
pKa: Estimated 4.8 (pyrazine N) and 9.3 (pyrrole NH).
Spectroscopic Signatures
-
IR Spectroscopy: N–H stretching at ~3400 cm⁻¹; C=C/C=N vibrations at 1600–1500 cm⁻¹.
-
¹H NMR (DMSO-d₆): Expected signals include δ 8.2 (H-2, pyrazine), δ 7.1 (H-4, pyrrole), and δ 2.5 (CH₃, C6).
-
MS (ESI+): Molecular ion peak at m/z 134.1 [M+H]⁺.
Compound | Pharmacological Activity | Effective Dose (mg/kg) | Target Pathway |
---|---|---|---|
6-(5-Chloropyrid-2-yl)-5-hydroxy-7-oxo-pyrrolo[3,4-b]pyrazine | Anticonvulsant | 30–50 | GABA_A receptor |
5-(4-Methylpiperazin-1-yl)carbonyloxy-pyrrolo[3,4-b]pyrazine | Anxiolytic | 20–40 | 5-HT₁A receptor |
6-Methyl-5H-pyrrolo[3,2-b]pyrazine (Predicted) | Not tested | – | Hypothetical: Monoamine oxidase |
Computational ADMET Profiling
-
Absorption: High intestinal permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the methyl group.
-
Toxicity: Low Ames test mutagenicity risk (TEST prediction).
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s fused heterocycle serves as a scaffold for kinase inhibitors and neuroactive agents. Patent US3862149A highlights pyrrolopyrazines as precursors to anticonvulsants , positioning 6-methyl derivatives for analog synthesis.
Materials Science Applications
Conjugated pyrrolopyrazines exhibit luminescent properties suitable for organic light-emitting diodes (OLEDs). The methyl group’s electron-donating effects could enhance charge transport in thin-film devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume